SX 011

描述

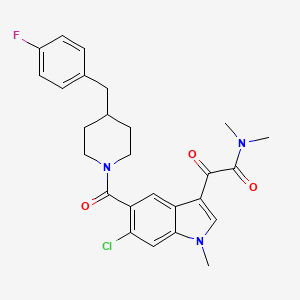

SX 011 是一种化学化合物,以其作为 p38α 和 p38β 丝裂原活化蛋白激酶 (MAPKs) 的选择性抑制剂而闻名。 它还抑制 c-Jun N 端激酶 2 (JNK-2),但对 p38γ、p38δ、细胞外信号调节激酶 2 (ERK-2) 和 JNK-1 几乎没有活性 。 This compound 的分子式为 C26H27ClFN3O3,分子量为 483.96 g/mol .

准备方法

SX 011 的合成涉及多个步骤,包括中间体的制备和最后的偶联反应。. This compound 的工业生产方法尚未公开,但通常涉及针对产量和纯度优化的规模化合成技术。

化学反应分析

SX 011 会发生各种化学反应,包括:

氧化和还原: 这些反应很少见于 this compound。

取代: this compound 可以发生取代反应,特别是涉及其官能团的反应。

常用试剂和条件: 该化合物通常溶解在二甲亚砜 (DMSO) 或乙醇中进行反应

主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Cancer Research

SX 011 has been identified as a significant inhibitor of p38 MAPK pathways, which are crucial in cancer progression and inflammation. The inhibition of these pathways can lead to reduced cancer cell proliferation and increased apoptosis.

Case Study: Inhibition of Myeloid-Derived Suppressor Cells (MDSCs)

A Phase 1 clinical trial investigated the efficacy of SX-682 (a related compound) in blocking cancers from attracting MDSCs, which suppress the immune response against tumors. Although this study focuses on SX-682, it highlights the potential role of p38 MAPK inhibitors like this compound in enhancing anti-tumor immunity by modulating immune cell behavior .

Diabetes Treatment

This compound's analogs have shown promise in managing diabetes by influencing insulin signaling pathways. Specifically, studies on SX-fraction (SXF), a glycoprotein related to SX compounds, demonstrated significant reductions in blood glucose levels among type 2 diabetes patients.

Weight Management

This compound's structural relatives have been studied for their effects on weight loss and appetite suppression. For instance, (-)-hydroxycitric acid (HCA-SX) has shown efficacy in reducing body weight without stimulating the central nervous system.

Clinical Trial Findings

In an 8-week study involving moderately obese subjects, HCA-SX led to a significant reduction in body weight and BMI compared to placebo groups. These findings suggest that SX-related compounds may aid in weight management through metabolic regulation .

| Compound | Target Kinase | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | p38α | 9 | Potent inhibitor |

| p38β | 90 | Inhibitory effect observed | |

| JNK-2 | 100 | Inhibitory effect observed |

Table 2: Clinical Outcomes Related to SXF

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Animal Study | Diabetic Mice | Administration of SXF | Reduced serum glucose levels |

| Clinical Trial | Type 2 Diabetics | Administration of SXF | Significant reduction in fasting blood glucose levels |

作用机制

SX 011 通过选择性抑制 p38α 和 p38β MAPKs 发挥作用,而 p38α 和 p38β MAPKs 参与炎症反应的调节。 这些激酶的抑制会导致促炎细胞因子,如肿瘤坏死因子-α (TNFα) 和白介素-1β (IL-1β) 的产生减少 。 this compound 还抑制 JNK-2,进一步调节炎症通路。

相似化合物的比较

SX 011 独一无二,因为它对 p38α 和 p38β MAPKs 的高度选择性和口服生物利用度 。 类似的化合物包括:

SB 203580: 另一种 p38 MAPK 抑制剂,但选择性和效力不同。

VX-702: 一种有效的 p38 MAPKs 抑制剂,具有独特的药代动力学特性。

BIRB 796: 以其对 p38 MAPKs 的强抑制作用而闻名,但化学结构不同。

This compound 由于其特异性抑制谱和在炎症性疾病中的潜在治疗应用而脱颖而出。

生物活性

SX 011 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables to illustrate its effects.

Research indicates that this compound may exert its effects through several mechanisms, including:

- Inhibition of Cell Proliferation : this compound has shown promise in inhibiting the growth of various cancer cell lines, potentially through the modulation of apoptosis pathways.

- Anti-inflammatory Properties : The compound may reduce inflammation by downregulating pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Neuroprotection | Protection against oxidative stress |

Case Study 1: Cancer Cell Lines

In a study examining the effects of this compound on various cancer cell lines, researchers treated cells with different concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Concentration Range : 10 µM to 100 µM.

- Results : Significant reduction in cell viability at concentrations above 50 µM.

Case Study 2: Neuroprotection in Animal Models

A separate study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings highlighted:

- Model Used : Transgenic mice expressing mutant tau protein.

- Treatment Duration : 4 weeks with daily administration.

- Results : Decreased markers of oxidative stress and improved cognitive function as assessed by behavioral tests.

Research Findings

Recent publications have expanded on the biological activities associated with this compound. Key findings include:

- Antitumor Activity : A comprehensive review indicated that compounds similar to this compound often exhibit antitumor properties through various pathways, including apoptosis induction and cell cycle arrest .

- Inflammatory Response Modulation : Studies have shown that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

- Oxidative Stress Reduction : Evidence suggests that this compound may enhance antioxidant defenses in cells, thereby reducing oxidative damage .

属性

IUPAC Name |

2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTYHDCSDBBMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433029 | |

| Record name | SX 011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309913-42-6 | |

| Record name | SX 011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。